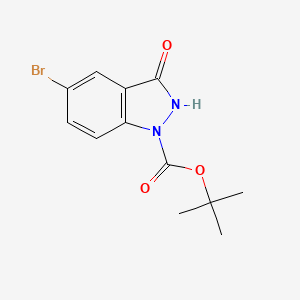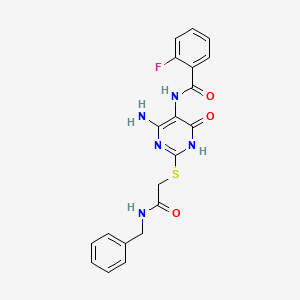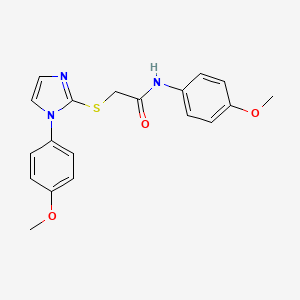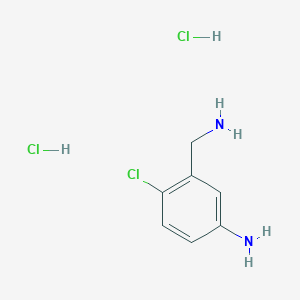
Methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride, also known as MEM, is a chemical compound that has been widely used in scientific research. It belongs to the class of oxane derivatives and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Enaminone Synthesis and Heterocyclic Construction
Methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride has been studied in the context of enaminone synthesis. Research demonstrates its utility in synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, useful for constructing various functionalized heterocycles (Grošelj et al., 2013).
Anticonvulsant Properties
Studies on anticonvulsant enaminones have involved this compound derivatives. These compounds have been analyzed for their structure and hydrogen bonding, contributing to the understanding of their anticonvulsant properties (Kubicki et al., 2000).
Electrosynthesis Applications
The compound has relevance in electrosynthesis. Research has explored the electroreduction of derivatives, leading to the production of amino and hydroxyamino compounds, which are significant in various chemical synthesis processes (Konarev et al., 2007).
Diversity-Oriented Synthesis
This compound plays a role in diversity-oriented synthesis, especially in developing a range of N-substituted methyl 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxylates. This process is vital for creating libraries of compounds with potential pharmacological properties (Baškovč et al., 2012).
Photopolymerization Initiator
The compound's derivatives have been used as initiators in photopolymerization processes. This application is significant in materials science for creating polymers with specific properties (Delzenne et al., 1970).
Synthesis of Pyridine and Pyrazole Derivatives
Research includes the synthesis of pyridine and pyrazole derivatives using this compound. These compounds have diverse applications in medicinal chemistry and bioorganic research (Albert, 1981).
Neurotoxicological Evaluation
The compound's derivatives have been evaluated for their neurotoxicological properties, particularly in relation to their metabolites and impact on serotonin and dopamine levels (Zhao et al., 1992).
Macrolide Synthesis
It also finds use in the synthesis of macrolides, an important class of natural products with diverse biological activities. This synthesis involves photooxygenation processes of oxazole derivatives (Wasserman et al., 1981).
Propiedades
IUPAC Name |
methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-9-8(7(10)11-2)3-5-12-6-4-8;/h9H,3-6H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFOCDHCACSBTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCOCC1)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1R,6S)-7-Bicyclo[4.1.0]heptanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2382303.png)


![N-Cyclohexyl-2-[6-(4-methoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide](/img/structure/B2382307.png)


![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2382312.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![2-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-2-hydroxyacetic acid](/img/structure/B2382321.png)
![N'-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2382323.png)